molecular formula C43H63N9O12 B10825439 Ac-Endothelin-1 (16-21), human acetate

Ac-Endothelin-1 (16-21), human acetate

Cat. No.: B10825439
M. Wt: 898.0 g/mol
InChI Key: HJZVMEHOYBSLPJ-VVSNPWDASA-N
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Description

Ac-Endothelin-1 (16-21), human acetate is a peptide belonging to the endothelin family. This compound has been shown to exhibit a variety of biological activities in both vascular and nonvascular tissues, including the heart, kidney, and central nervous system. The molecular formula of this compound is C43H63N9O12, and it has a molecular weight of 898.01.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Endothelin-1 (16-21), human acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-Endothelin-1 (16-21), human acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues or other susceptible amino acids.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound.

Scientific Research Applications

Ac-Endothelin-1 (16-21), human acetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in various biological processes, including vasoconstriction and cell signaling.

    Medicine: Studied for its potential therapeutic applications in cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Ac-Endothelin-1 (16-21), human acetate exerts its effects primarily through binding to endothelin receptors, specifically the ETA and ETB receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction, cell proliferation, and inflammation. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Endothelin-1: The full-length peptide with similar biological activities.

    Endothelin-2: Another member of the endothelin family with slight variations in amino acid sequence.

    Endothelin-3: A peptide with distinct biological functions compared to endothelin-1 and endothelin-2.

Uniqueness

Ac-Endothelin-1 (16-21), human acetate is unique due to its specific sequence and acetylation, which may confer distinct biological properties and receptor selectivity compared to other endothelin peptides .

Properties

Molecular Formula

C43H63N9O12

Molecular Weight

898.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-2-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid

InChI

InChI=1S/C41H59N9O10.C2H4O2/c1-8-22(5)34(39(57)48-32(41(59)60)16-26-15-25-12-10-11-13-28(25)45-26)50-40(58)35(23(6)9-2)49-38(56)31(18-33(52)53)47-36(54)29(14-21(3)4)46-37(55)30(44-24(7)51)17-27-19-42-20-43-27;1-2(3)4/h10-13,15,19-23,29-32,34-35,45H,8-9,14,16-18H2,1-7H3,(H,42,43)(H,44,51)(H,46,55)(H,47,54)(H,48,57)(H,49,56)(H,50,58)(H,52,53)(H,59,60);1H3,(H,3,4)/t22?,23?,29-,30-,31-,32-,34-,35-;/m0./s1

InChI Key

HJZVMEHOYBSLPJ-VVSNPWDASA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C.CC(=O)O

Origin of Product

United States

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